Journal Name:Rheologica Acta
Journal ISSN:0035-4511
IF:2.824
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/397
Year of Origin:0
Publisher:Springer Verlag
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-05-02 , DOI: 10.1039/C7NR02466E
Au–Cu core–shell nanocubes and octahedra synthesized in aqueous solution were employed to catalyze a 1,3-dipolar cycloaddition reaction between phenylacetylene and benzyl azide in water at 50 °C for 3 h. Interestingly, the nanocubes were far more efficient in catalyzing this reaction, giving 91% yield of a regioselective 1,4-triazole product, while octahedra only recorded 46% yield. The Au–Cu nanocubes were subsequently employed to catalyze the click reaction between benzyl azide and a broad range of aromatic and aliphatic alkynes. The product yields ranged from 78 to 99%. Clearly the Au–Cu cubes exposing {100} surfaces are an excellent and green catalyst for click reactions.
Detail
Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-01-10 , DOI: 10.1039/C9NR08791E
The Schottky junction, composed of a rectifying metal–semiconductor interface, is an essential component for microelectronic and optoelectronic devices. However, due to the considerable reverse tunneling current, typical Schottky junctions cannot be widely applied in devices requiring high signal-to-noise ratios, such as photodetectors with high detectivity. Here, a van der Waals (vdW) Schottky junction is constructed by mechanically stacking a gold (Au) electrode onto a multilayer indium selenide (InSe) nanosheet, which shows an ultralow reverse current in sub-picoamperes and an excellent rectification ratio exceeding 106 at room temperature. The reverse current, which corresponds to the thermionic emission transport model, is independent of the applied reverse bias. As a result, the Au–InSe vdW Schottky junction device can function as an ultrasensitive photodetector with a photodetectivity over 2.4 × 1015 Jones, corresponding to a photoresponsivity of 853 A W−1 and a light on/off ratio exceeding 1 × 107. The work offers an idea for investigating electronic and optoelectronic devices with high signal-to-noise ratios based on vdW Schottky junctions.
Detail
Carbon nanostructures as a scaffold for human embryonic stem cell differentiation toward photoreceptor precursors†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-08-27 , DOI: 10.1039/D0NR02256J
Carbon nanomaterials have been introduced as a scaffold for various biological applications due to their unique physical and electrical properties. Here we studied carbon nanotubes (CNTs) and carbon nanofibers (CNFs) as scaffold materials for the differentiation of human embryonic stem cells (hESCs) towards photoreceptor precursor cells (PRPs). We report on their cytoxicity, their effect on cell morphology, cell-surface interface and the differentiation process. To this end, hESCs were differentiated into PRPs on carbon nanofibers (CNFs), long horizontal CNTs (LHCNTs), vertically aligned CNTs (VACNTs) or glass (control) surfaces. The differentiated cells were investigated by immunohistochemistry, fluorescence imaging and electron microscopy. Our results revealed that the investigated nanomaterials were not cytotoxic to the cells during the differentiation process. The surface interface effect on the cells was apparent, affecting cell directionality, migration and morphology. Interestingly, cell fate was not dependent on the substrate type, as inferred from the similar dynamics of the loss of pluripotency and the comparable expression levels of the photoreceptor marker Crx for all investigated substrates. These results are important for better understanding the effect of nanomaterial surface interaction with differentiating neural cells in general, and for future use of these materials as scaffolds for differentiating photoreceptors for vision restoration in particular.
Detail
Carbon nanotube-based organic light emitting diodes
Rheologica Acta ( IF 2.824 ) Pub Date: 2009-10-05 , DOI: 10.1039/B9NR00179D
Carbon nanotubes; revolutionary and fascinating from the materials point of view and exceedingly sensational from a research point of view; are standing today at the threshold between inorganic electronics and organic electronics and posing a serious challenge to the big daddies of these two domains in electronics i.e., silicon and indium tin oxide (ITO). In the field of inorganic electronics, carbon nanotubes offer advantages such as high current carrying capacity, ballistic transport, absence of dangling bonds, etc. and on the other hand, in the field of organic electronics, carbon nanotubes offer advantages such as high conductivity, high carrier mobility, optical transparency (in visible and IR spectral ranges), flexibility, robustness, environmental resistance, etc. and hence, they are seriously being considered as contenders to silicon and ITO. This review traces the origin of carbon nanotubes in the field of organic electronics (with emphasis on organic light emitting diodes) and moves on to cover the latest advances in the field of carbon nanotube-based organic light emitting diodes. Topics that are covered within include applications of multi-wall nanotubes and single-wall nanotubes in organic light emitting diodes. Applications of carbon nanotubes as hole-transport layers, as electron-transport layers, as transparent electrodes, etc. in organic light emitting diodes are discussed and the daunting challenges facing this progressive field today are brought into the limelight.
Detail
Bidirectional mediation of TiO2nanowires field effect transistor by dipole moment from purple membrane
Rheologica Acta ( IF 2.824 ) Pub Date: 2010-06-08 , DOI: 10.1039/B9NR00375D
Bacteriorhodopsin-embedded purple membrane (bR-PM) is one of the most promising biomaterials for various bioelectronics applications. In this work, we demonstrate that a dipole bio-originated from bR-PM can bidirectionally mediate the performance of a bottom-contact TiO2 nanowire field effect transistor (FET) for performance improvement. When negative gate voltage is applied, both transfer and output characteristics of the TiO2 nanowire FET are enhanced by the bR-PM modification, resulting in a hole mobility increased by a factor of 2. The effect of the number of the deposited bR-PM layers on the normalized ΔID of the FET suggests that the additional electric field generated by the dipole moment natively existing in bR-PM actually boosts the performance of the TiO2 nanowires FET.
Detail
Capacity of mesoporous bioactive glass nanoparticles to deliver therapeutic molecules†
Rheologica Acta ( IF 2.824 ) Pub Date: 2012-10-09 , DOI: 10.1039/C2NR31775C
Inorganic bioactive nanomaterials are attractive for hard tissue regeneration, including nanocomponents for bone replacement composites and nanovehicles for delivering therapeutics. Bioactive glass nanoparticles (BGn) have recently gained potential usefulness as bone and tooth regeneratives. Here we demonstrate the capacity of the BGn with mesopores to load and deliver therapeutic molecules (drugs and particularly genes). Spherical BGn with sizes of 80–90 nm were produced to obtain 3–5 nm sized mesopores through a sono-reacted sol–gel process. A simulated body fluid test of the mesoporous BGn confirmed their excellent apatite forming ability and the cellular toxicity study demonstrated their good cell viability up to 100 μg ml−1. Small molecules like chemical drug (Na-ampicillin) and gene (small interfering RNA; siRNA) were introduced as model drugs considering the mesopore size of the nanoparticles. Moreover, amine-functionalization allowed switchable surface charge property of the BGn (from −20–30 mV to +20–30 mV). Loading of ampicillin or siRNA saturated within a few hours (∼2 h) and reflected the mesopore structure. While the ampicillin released relatively rapidly (∼12 h), the siRNA continued to release up to 3 days with almost zero-order kinetics. The siRNA–nanoparticles were easily taken up by the cells, with a transfection efficiency as high as ∼80%. The silencing effect of siRNA delivered from the BGn, as examined by using bcl-2 model gene, showed dramatic down-regulation (∼15% of control), suggesting the potential use of BGn as a new class of nanovehicles for genes. This, in conjunction with other attractive properties, including size- and mesopore-related high surface area and pore volume, tunable surface chemistry, apatite-forming ability, good cell viability and the possible ion-related stimulatory effects, will potentiate the usefulness of the BGn in hard tissue regeneration.
Detail
Carbon dots derived from tobacco for visually distinguishing and detecting three kinds of tetracyclines†
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-04-04 , DOI: 10.1039/C8NR02405G
Although a number of methods to perform assays of tetracyclines using fluorescent probes have been reported, approaches for discriminating and detecting tetracyclines are few. Herein, bright-blue fluorescent carbon dots (CDs) with a quantum yield (QY) of up to ∼27.9% were hydrothermally synthesized using tobacco as the carbon source. Importantly, the as-prepared carbon dots were employed as a fluorescent probe, enabling selective differentiation of three tetracyclines using a test strip and the related quantitative detection. Towards the mechanism, three kinds of tetracyclines showed different interactions with the CDs, leading to variations in their fluorescence emissions. To be specific, the fluorescence of CDs was quenched by tetracycline (TC) without a fluorescence shift (Em = 440 nm), which was caused by an inner filter effect rather than a change in the energy band gap. Moreover, the introduction of chlorotetracycline (CTC) resulted in a blue shift (Em = 415 nm) of the fluorescence of the CD; this phenomenon was induced by the enlarged energy band gap. The CDs also responded to oxytetracycline (OTC), and their corresponding fluorescence experienced a red shift (Em = 500 nm) due to the narrowed band gap. Consequently, a visual detection strategy for three tetracyclines has been proposed based on the quantitative evaluation of TC, OTC, and CTC concentrations in broad range from 6 × 10−6 to 4 × 10−9 M, 2 × 10−6 to 2 × 10−8 M, and 2 × 10−7 to 2 × 10−8 M, respectively. Moreover, we have successfully applied the current CDs for visually distinguishing the three tetracyclines on a test strip on the basis of CDs exhibiting three types of fluorescence (weak-blue, navy-blue, and chartreuse).
Detail
Bimetallic core-based cuboctahedral core–shell nanoclusters for the formation of hydrogen peroxide (2e− reduction) over water (4e− reduction): role of core metals†
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-06-16 , DOI: 10.1039/C7NR03002A
The design of an efficient and selective catalyst for hydrogen peroxide (H2O2) formation is highly sought due to its industrial importance. As alternatives to a conventional Pd–Au alloy-based catalyst, three cuboctahedral core–shell nanoclusters (Au19@Pt60, Co19@Pt60 and Au10Co9@Pt60 NCs) have been investigated. Their catalytic activities toward H2O2 formation have been compared with that of pure Pt cuboctahedral NC (Pt79). Much attention has been devoted to thermodynamic and kinetic parameters to find out the feasibility of the two-electron (2e−) over the four-electron (4e−) oxygen reduction reaction (ORR) to improve the product selectivity (H2O vs. H2O2). Elementary steps corresponding to H2O2 formation are significantly improved over the Au10Co9@Pt60 NC catalyst compared with the pure core–shell NCs and periodic surface based catalysts. Furthermore, the Au10Co9@Pt60 NC favours H2O2 formation via the much desired Langmuir–Hinshelwood mechanism. The potential-dependent study shows that the H2O2 formation is thermodynamically favourable up to 0.43 V on the Au10Co9@Pt60 NC and thus the overpotential for the 2e− ORR process is significantly lowered. Besides, the Au10Co9@Pt60 NC is highly selective for H2O2 formation over H2O formation.
Detail
Carbon dioxide as a green carbon source for the synthesis of carbon cages encapsulating porous silicon as high performance lithium-ion battery anodes†
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-03-02 , DOI: 10.1039/C7NR09599F
Si/C composite is one of the most promising candidate materials for next-generation lithium-ion battery anodes. Herein, we demonstrate the novel structure of carbon cages encapsulating porous Si synthesized by the reaction between magnesium silicide (Mg2Si) and carbon dioxide (CO2) and subsequent acid washing. Benefitting from the in situ deposition through magnesiothermic reduction of CO2, the carbon cage seals the inner Si completely and shows higher graphitization than that obtained from the decomposition of acetylene. After removing MgO, pores are created, which can accommodate the volume change of the Si anode during the charge/discharge process. As the anode material for lithium-ion batteries, the porous Si/C electrode shows a charge capacity of ∼1124 mA h g−1 after 100 cycles with 86.4% capacity retention at the current density of 0.4 A g−1. When the current density increases to 1.6 and 3.2 A g−1, the capacity can still be maintained at ∼860 and ∼460 mA h g−1, respectively. The prominent cycling and rate performance is contributed by the built-in space for Si expansion, static carbon cages that prevent penetration of electrolyte and stabilize the solid electrolyte interface (SEI) outside, and fast charge transport by the novel structure.
Detail
Carbon-ensemble-manipulated ZnS heterostructures for enhanced photocatalytic H2 evolution†
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-06-06 , DOI: 10.1039/C4NR02368D
In this paper, we demonstrate a facile design of ZnS-based heterostructures tailored by versatile glucose-derived carbon ensembles, including carbon dots (CDs) and thin carbon shells, via hydrothermal synthesis. Tuning the content of glucose allows interesting and simple conversion from CDs to carbon shells on the surfaces of ZnS nanospheres. The as-formed ZnS/carbon nanocomposites exhibit an enhanced hydrogen evolution rate, up to 4.9 times over bare ZnS nanospheres, from sacrificial photocatalytic water splitting under solar light. The upconverted photoluminescence properties of the carbon nanomaterials, coupled with favorable electron transfer ability, are responsible for the improved photocatalytic behavior. Additionally, the difference in the hydrogen rates between CDs and the carbon shell was discussed. The inexpensive and convenient strategy may offer new prospects in the engineering of desirable nanostructures with better performance.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MECHANICS 力学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 69 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/ra